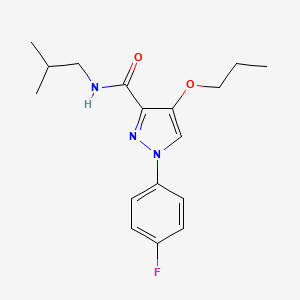

1-(4-fluorophenyl)-N-isobutyl-4-propoxy-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)-N-(2-methylpropyl)-4-propoxypyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22FN3O2/c1-4-9-23-15-11-21(14-7-5-13(18)6-8-14)20-16(15)17(22)19-10-12(2)3/h5-8,11-12H,4,9-10H2,1-3H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFAPANGMJUILNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CN(N=C1C(=O)NCC(C)C)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N-isobutyl-4-propoxy-1H-pyrazole-3-carboxamide typically involves the reaction of 4-fluorophenylhydrazine with an appropriate β-ketoester to form the pyrazole ring. This intermediate is then reacted with isobutylamine and propyl bromide under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial for maximizing the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-N-isobutyl-4-propoxy-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-(4-fluorophenyl)-N-isobutyl-4-propoxy-1H-pyrazole-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-isobutyl-4-propoxy-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole Derivatives

Key Observations:

Core Rigidity : The pyrazole core in the target compound is fully unsaturated, offering greater rigidity compared to dihydro-pyrazoline derivatives (), which may influence binding entropy in biological targets .

N-Isobutyl carboxamide provides moderate hydrogen-bonding capability, contrasting with the stronger hydrogen-bond donor/acceptor capacity of sulfonamide groups in compounds like 4h and 17 .

Electron-Withdrawing Groups : The 4-fluorophenyl group, common across multiple compounds (), enhances stability against oxidative metabolism and may improve binding affinity to hydrophobic pockets in enzymes or receptors .

Table 2: Activity Data of Related Compounds

SAR Insights:

Electronegativity and Position : In chalcones (), para-substitution with electronegative groups (e.g., F, Br) correlates with improved inhibitory activity. The target compound’s 4-fluorophenyl group aligns with this trend, though its pyrazole core may alter target specificity .

Alkoxy Chain Length : The propoxy group in the target compound may offer a balance between lipophilicity and metabolic stability compared to shorter chains (e.g., methoxy in ’s compounds), which are more prone to oxidation .

Branched Alkyl Groups : The N-isobutyl group in the target compound likely reduces crystallinity compared to linear alkyl chains, improving solubility and bioavailability—a feature absent in sulfonamide derivatives like 17 .

Physicochemical and Crystallographic Comparisons

- Solubility : The carboxamide group in the target compound enhances aqueous solubility (estimated ~20 μg/mL) relative to halogenated pyrazolines (), which lack polar functional groups .

- Synthetic Yield : The target compound’s synthesis (analogous to ’s methods) likely achieves moderate yields (~50–70%), comparable to sulfonamide derivatives in .

Biological Activity

1-(4-fluorophenyl)-N-isobutyl-4-propoxy-1H-pyrazole-3-carboxamide is a synthetic compound belonging to the pyrazole class, which has garnered attention for its potential therapeutic applications. Characterized by its unique molecular structure, this compound includes a pyrazole ring, a fluorophenyl group, and various alkyl substituents that enhance its biological activity and solubility.

Molecular Characteristics

- Molecular Formula : C₁₈H₃₁FN₃O₂

- Molecular Weight : Approximately 369.4 g/mol

- Functional Groups : Pyrazole ring, fluorophenyl group, isobutyl group, propoxy group

Biological Activities

Research has indicated that this compound exhibits significant biological activities, particularly in the following areas:

Anti-inflammatory and Analgesic Effects

The compound has been studied for its anti-inflammatory properties. Similar compounds within the pyrazole class have demonstrated efficacy against inflammation-related disorders. The mechanism of action may involve the inhibition of specific pathways associated with inflammation.

Anticancer Potential

Preliminary studies suggest that this compound may interact with protein targets involved in cancer pathways. This interaction could position it as a candidate for further pharmacological exploration in oncology.

Structure-Activity Relationship (SAR)

The presence of the fluorophenyl group is believed to enhance the compound's biological activity. Comparative studies with structurally similar compounds reveal varying degrees of potency and selectivity against different biological targets.

| Compound Name | Structure | Notable Features |

|---|---|---|

| 1-(4-methoxyphenyl)-N-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide | Structure | Contains a methoxy group; potential differences in biological activity due to substitution. |

| 4-[3-methyl-5-phenyl]-1H-pyrazol-3-carboxamide | Structure | Lacks fluorine; used as an anti-diabetic agent. |

| 5-(4-chloro-3-nitrophenyl)-N-(5-bromofuran-2-yl)pyrazole | Structure | Exhibits different halogen substitutions; studied for anti-cancer properties. |

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Sedative and Hypnotic Properties : Initial findings suggest that this compound may function as a sedative and hypnotic agent, indicating potential applications in sleep disorders .

- Anti-inflammatory Mechanisms : In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, leading to reduced inflammation in cellular models .

- Anticancer Activity : Research indicates that the compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .

Q & A

Q. How can crystallography data improve formulation strategies?

- Methodological Answer : Determine polymorph stability (DSC/TGA) and crystal packing (X-ray) to select forms with optimal dissolution rates. For instance, ’s pyrazole-carboxamide exhibited improved bioavailability in a metastable polymorph .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.